REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[O:10])[CH:5]=[CH:6][CH:7]=1.[C:18]([O:23][CH3:24])(=[O:22])[C:19]([CH3:21])=[CH2:20].CC(C)([O-])C.[K+].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C(OC(C)C)(=O)C.[Cl-].[Na+]>C1COCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([C:9]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)=[O:10])[CH2:20][CH:19]([CH3:21])[C:18]([O:23][CH3:24])=[O:22])[CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5,7.8|
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Name
|
|
Quantity
|
67.4 kg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CC(=O)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
325 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25.8 kg
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
14.3 kg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
35 L
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
400 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
300 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was agitated for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DISTILLATION
|
Details
|
The organic phase was distilled under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CC(C(=O)OC)C)C(=O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |